H-DL-Asu-OH
Description
H-DL-Asu-OH (DL-α-Aminosuberic acid) is a non-proteinogenic amino acid derivative with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . It is a racemic mixture of D- and L-isomers of 2-aminosuberic acid, characterized by an eight-carbon backbone containing both amino (-NH₂) and carboxylic acid (-COOH) functional groups at the α-position . Its IUPAC name is (RS)-2-Aminooctanedioic acid, and it is commonly used in peptide synthesis and biochemical research due to its structural flexibility and ability to modulate peptide conformation .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 |
Synonym |
(RS)-2-Aminooctanedioic acid;DL-alpha-Aminosuberic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- CAS Number : 19641-59-9 (anhydrous) / 3054-07-7 (hydrated form) .
- Solubility : Typically soluble in water and polar solvents, though exact solubility data are proprietary.
- Applications : Used as a building block in peptide chemistry, particularly for introducing rigidity or extended chain conformations in synthetic peptides .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes structural and functional differences between H-DL-Asu-OH and related amino acid derivatives:
| Compound | Molecular Formula | Molecular Weight | Carbon Chain Length | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₁₅NO₄ | 189.21 | 8 (linear) | α-amino, α-COOH | Peptide synthesis, drug design |
| H-DL-Abu-OH | C₄H₉NO₂ | 103.12 | 4 (linear) | α-amino, α-COOH | Small-molecule drug scaffolds |
| H-DL-Pro-OH | C₅H₉NO₂ | 131.13 | 5 (cyclic) | Secondary amine, α-COOH | Conformationally constrained peptides |
| H-DL-allo-Thr-OH | C₄H₉NO₃ | 119.12 | 4 (branched) | α-amino, α-COOH, β-OH | Glycopeptide analogs |
Structural Insights :
- Chain Length : this compound’s eight-carbon chain provides greater conformational flexibility compared to shorter analogs like H-DL-Abu-OH (4C) .
- Cyclic vs. Linear : H-DL-Pro-OH’s cyclic structure imposes rigidity, unlike the linear backbone of this compound .
- Branched Functionalization : H-DL-allo-Thr-OH contains a hydroxyl group, enabling hydrogen bonding absent in this compound .
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